

Environmental Fate and Behavior of Fenazaquin: An In-Depth Technical Guide

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Compound Focus: Fenazaquin

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Introduction and Chemical Profile

Fenazaquin is a quinazoline-based acaricide and insecticide first introduced in 1993, used to control mites on a variety of fruits, nuts, and ornamentals [1]. Its mode of action involves the inhibition of mitochondrial electron transport at complex I (site I) [1] [2]. As a lipophilic compound with a high log P value, its behavior in the environment is characterized by low mobility in water and a potential to persist in soil and organic matter [1] [3]. This guide provides a comprehensive technical overview of **fenazaquin**'s environmental fate, supported by quantitative data, experimental protocols, and visualizations of key processes.

Fundamental Physicochemical Properties

The fundamental properties of **fenazaquin** dictate its interaction with and distribution in the environment. The data below provides a critical foundation for understanding its behavior.

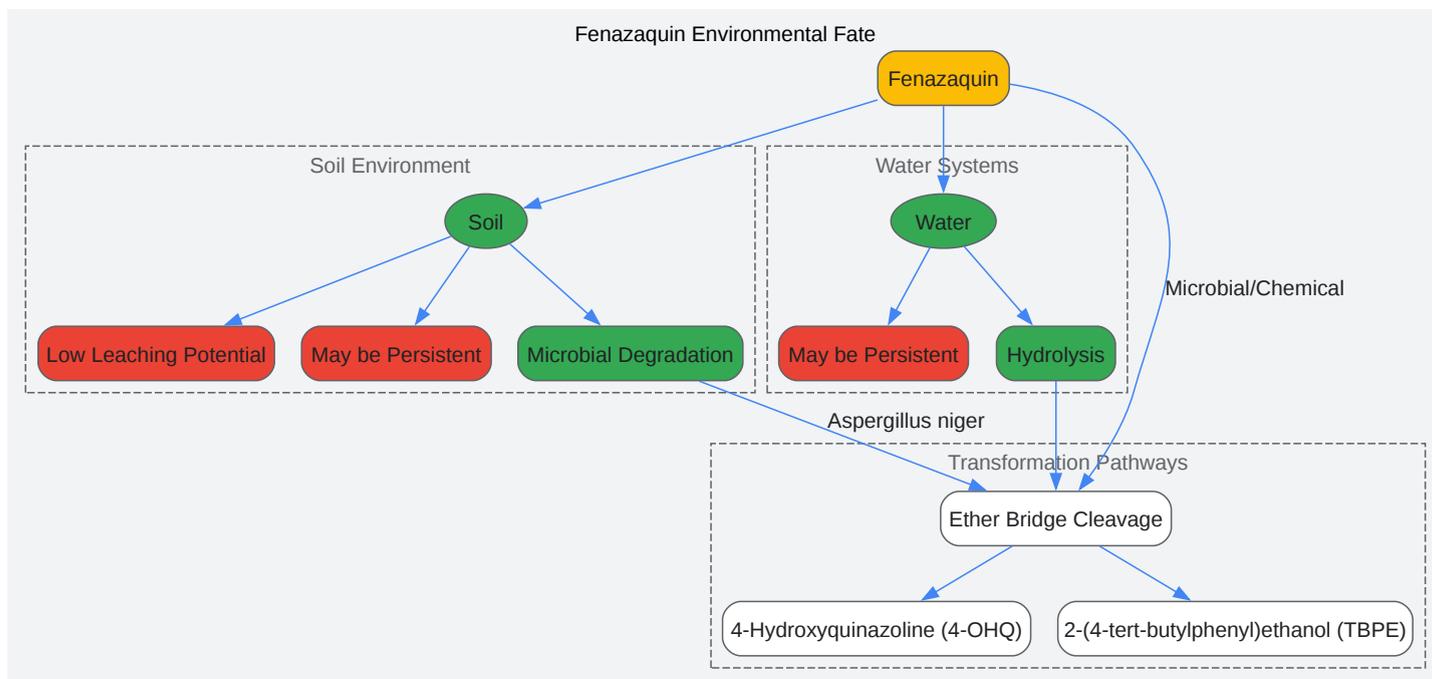
Table 1: Key Physicochemical Properties of **Fenazaquin**

Property	Value	Conditions / Notes	Reference
Chemical Formula	C ₂₀ H ₂₂ N ₂ O	-	[1]

Property	Value	Conditions / Notes	Reference
Molecular Mass	306.40 g/mol	-	[1]
Water Solubility	0.102 mg/L	Low; at 20°C, pH 7	[1]
Octanol-Water Partition Coefficient (Log P)	5.51	High; at 20°C, pH 7	[1]
Melting Point	80.5 °C	-	[1]
Vapor Pressure	Not volatile	-	[1]
Dissociation Constant (pKa)	2.44	At 25°C	[1]

Environmental Fate and Persistence

Fenazaquin's journey and persistence in the environment are summarized in the following diagram, which outlines its primary degradation pathways and endpoints in agricultural systems.



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Diagram: The primary environmental pathways and transformation of **fenazaquin**, highlighting key degradation processes.

Degradation Pathways and Metabolites

The core transformation pathway for **fenazaquin** involves the cleavage of its ether bridge. This reaction has been observed in multiple systems, producing two major metabolites [3] [4]:

- **Quinazolin-4-ol (4-OHQ)**

- **2-(4-tert-butylphenyl)ethanol (TBPE)**

Notably, **TBPE** has been identified as a toxicologically relevant plant metabolite that can be more toxic than the parent compound [4].

Persistence in Specific Environmental Compartments

Table 2: Persistence and Degradation Data for **Fenazaquin**

Compartment / Matrix	Half-life (DT ₅₀) & Key Findings	Experimental Context / Conditions
Soil & Water Systems	May be persistent (Half-life: 3 to 60 days) [1]	Varies depending on local conditions [1].
Apple Fruit	3.62 - 4.12 days [5]	Field trial; varies with application rate.
Microbial Transformation	0.6 days (with <i>Aspergillus niger</i>) [3]	Laboratory culture conditions.
Chemical Oxidation	0.1 - 0.5 days [3]	Using <i>m</i> -chloroperoxybenzoic acid (MCPBA).

Detailed Experimental Protocols

Protocol for Studying Microbial Metabolism by Soil Fungi

This protocol, adapted from a 2018 study, details the methodology for investigating the fungal metabolism of **fenazaquin** using *Aspergillus niger* as a model soil fungus [3].

1. Fungal Culture and Inoculation:

- Obtain a pure culture of *Aspergillus niger* (e.g., strain KACC 45093).
- Prepare a potato dextrose broth (PDB) and sterilize it.
- Inoculate the sterile PDB with a seed culture of *A. niger* (e.g., 0.2 g fresh weight mycelium per 200 mL PDB).

- Incubate the culture for 3 days at 28°C with agitation at 200 rpm.

2. Dosing and Kinetic Study:

- Prepare a stock solution of **fenazaquin** in dimethyl sulfoxide (DMSO).
- Add the stock solution to the fungal culture to achieve the desired test concentration.
- Continue incubation and collect triplicate culture samples at specific time intervals (e.g., 0, 1, 3, 5, 7, 14 days).
- Include sterilized control experiments (autoclaved culture) and media control (no fungus) to account for non-biological degradation.

3. Metabolite Extraction:

- Homogenize the entire culture, including mycelia and medium.
- Filter the homogenate and extract the filter cake with methanol.
- Combine and concentrate the extracts under reduced pressure.
- Suspend the residue in saturated sodium chloride solution and perform liquid-liquid extraction with ethyl acetate.
- Dry the organic extract over anhydrous sodium sulfate and concentrate it for analysis.

4. Chemical Oxidation Mimic:

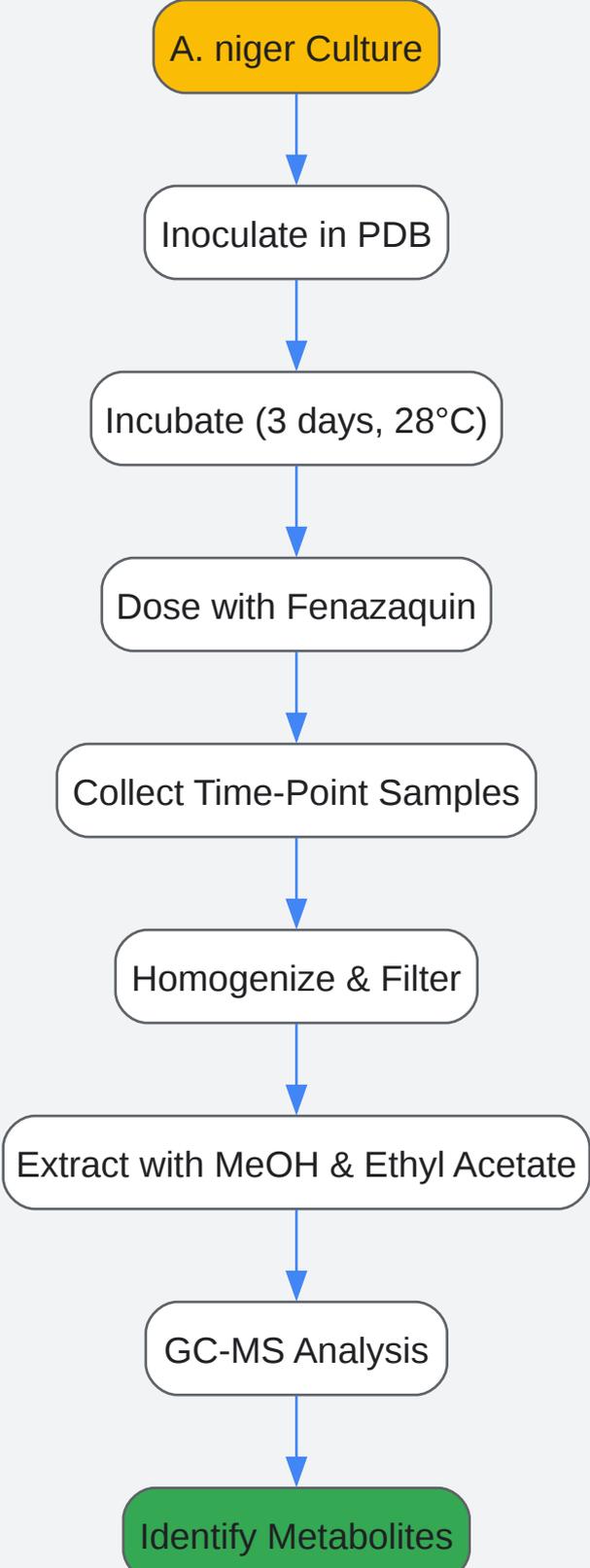
- To compare fungal metabolism with chemical oxidation, dissolve **fenazaquin** in dichloromethane.
- Add *m*-chloroperoxybenzoic acid (MCPBA) in one portion and stir at 25°C.
- Collect aliquots at various time intervals for analysis.

5. Instrumental Analysis:

- Analyze extracts using **Gas Chromatography-Mass Spectrometry (GC-MS)**.
- **Suggested GC-MS conditions:** Use an Rtx-5MS column. Set the initial temperature to 160°C (hold 10 min), then ramp to 295°C at 2.5°C/min (hold 30 min). Use helium as the carrier gas at 1 mL/min. Operate the mass spectrometer in full scan mode for metabolite identification.

The workflow for this protocol is visualized in the following diagram.

Fenazaquin Microbial Metabolism Workflow



```
graph TD; A[A. niger Culture] --> B[Inoculate in PDB]; B --> C[Incubate (3 days, 28°C)]; C --> D[Dose with Fenazaquin]; D --> E[Collect Time-Point Samples]; E --> F[Homogenize & Filter]; F --> G[Extract with MeOH & Ethyl Acetate]; G --> H[GC-MS Analysis]; H --> I[Identify Metabolites];
```

A. niger Culture

Inoculate in PDB

Incubate (3 days, 28°C)

Dose with Fenazaquin

Collect Time-Point Samples

Homogenize & Filter

Extract with MeOH & Ethyl Acetate

GC-MS Analysis

Identify Metabolites

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Diagram: Experimental workflow for studying fungal metabolism of **fenazaquin**.

Protocol for Assessing Toxicity in Non-Target Organisms

A 2024 study investigated the toxic effects of **fenazaquin** on honeybee (*Apis mellifera*) larvae using the following methodology [2]:

1. In Vitro Rearing of Honeybee Larvae:

- Collect honeybee larvae (≤ 24 hours old) from healthy colonies.
- Rear the larvae in the laboratory using a standardized artificial diet.

2. Acute and Chronic Toxicity Exposure:

- Prepare **fenazaquin** solutions in a suitable solvent (e.g., DMSO) and incorporate them into the larval diet.
- For **acute toxicity tests**, expose larvae to a single high dose and monitor mortality over a defined period (e.g., 24-120 hours).
- For **chronic toxicity tests**, expose larvae to lower, sublethal doses throughout their developmental period.
- Include control groups: a negative control (untreated diet) and a solvent control (diet with solvent only).

3. Endpoint Assessment:

- **Developmental Effects:** Record daily mortality, developmental time from larva to adult, and adult deformity rates.
- **Metabolomic Analysis:** Collect larval hemolymph. Analyze using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in metabolites.
- **Gut Microbiome Analysis:** Extract total DNA from larval guts. Perform 16S rRNA gene sequencing to analyze changes in the structure and diversity of the gut microbial community.
- **Histological Examination:** Dissect larval guts, fix, section, and stain tissues (e.g., with hematoxylin and eosin) to examine structural integrity under a microscope.

Ecotoxicology and Regulatory Considerations

Fenazaquin exhibits moderate to high toxicity to terrestrial and aquatic organisms, and its metabolite TBPE requires careful toxicological consideration [1] [4]. The established toxicological reference values are:

- **Fenazaquin:** ADI = 0.005 mg/kg bw/day; ARfD = 0.1 mg/kg bw [4]
- **Metabolite TBPE:** ADI = 0.002 mg/kg bw/day; ARfD = 0.002 mg/kg bw [4]

Recent residue studies support raising the Maximum Residue Levels (MRLs) for certain crops, with consumer risk assessments indicating that the short-term and long-term intake of residues is unlikely to present a health risk [4].

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